molecular formula C13H16N2O7 B008543 Gluconophylurethane CAS No. 102579-56-6

Gluconophylurethane

Cat. No.: B008543
CAS No.: 102579-56-6
M. Wt: 312.27 g/mol
InChI Key: GPIOBIZYEXDBSE-CHWFTXMASA-N
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Description

Gluconophylurethane, also known as O-(D-Glucopyranosylidene)amino N-Phenylcarbamate, is a compound with the chemical formula C13H16N2O7 and a molecular weight of 312.28 g/mol . It is a derivative of glucose and phenylurethane, characterized by its unique structure that combines carbohydrate and urethane functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gluconophylurethane typically involves the reaction of D-glucose with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The process involves the formation of a glycosylidene intermediate, which subsequently reacts with the isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Gluconophylurethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The urethane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Gluconophylurethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Gluconophylurethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylurethane: A simpler urethane derivative with similar chemical properties.

    Glucose Derivatives: Compounds like glucosamine and glucuronic acid share structural similarities with Gluconophylurethane.

Uniqueness

This compound is unique due to its combination of carbohydrate and urethane functionalities, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

102579-56-6

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

IUPAC Name

[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/t8-,9-,10+,11-/m1/s1

InChI Key

GPIOBIZYEXDBSE-CHWFTXMASA-N

SMILES

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)ON=C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O

Synonyms

D-gluconohydroximino-1,5-lactone-N-phenylurethane
GHLPU
gluconohydroximo-1,5-lactone-N-phenylurethane

Origin of Product

United States

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